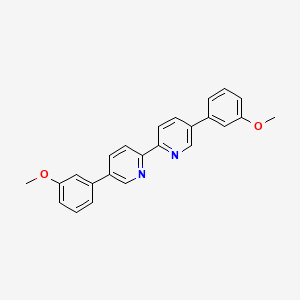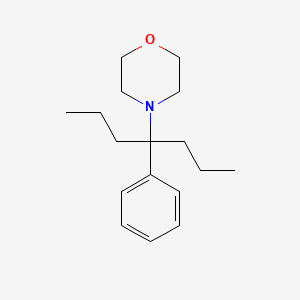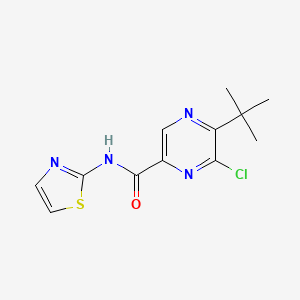
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains a pyrazine ring substituted with a tert-butyl group, a chlorine atom, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Thiazole ring formation: The thiazole ring can be synthesized through the reaction of appropriate thioamide and α-haloketone precursors.
Coupling reaction: The final step involves coupling the thiazole ring with the pyrazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both a thiazole and pyrazine ring.
N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: Lacks the tert-butyl and chlorine substituents, which may affect its chemical and biological properties.
6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide: Lacks the tert-butyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the tert-butyl group and chlorine atom in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
879547-27-0 |
|---|---|
Molekularformel |
C12H13ClN4OS |
Molekulargewicht |
296.78 g/mol |
IUPAC-Name |
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN4OS/c1-12(2,3)8-9(13)16-7(6-15-8)10(18)17-11-14-4-5-19-11/h4-6H,1-3H3,(H,14,17,18) |
InChI-Schlüssel |
ZZSJBWFGKSYXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


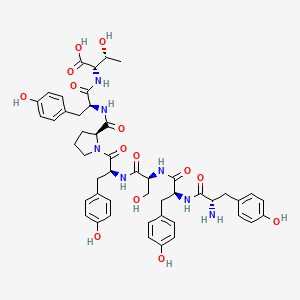

silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
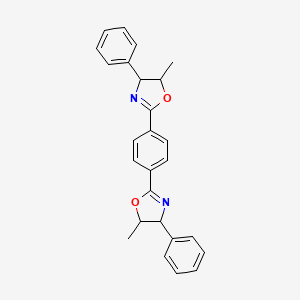
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
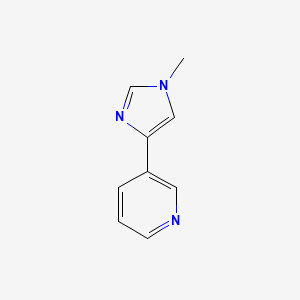
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

